![molecular formula C8H16N2S B1302709 3-(Diethylamino)propyl isothiocyanate CAS No. 2626-52-0](/img/structure/B1302709.png)
3-(Diethylamino)propyl isothiocyanate
Overview
Description
“3-(Diethylamino)propyl isothiocyanate” is a chemical compound with the formula C8H16N2S . It has a molecular weight of 172.291 . The IUPAC Standard InChI is InChI=1S/C8H16N2S/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3 .
Synthesis Analysis
3-(Diethylamino)propyl isothiocyanate (DEAP) may be used to synthesize GCS-g-DEAP [glycol chitosan (GCS) grafted with DEAP groups] .Molecular Structure Analysis
The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Tuning Excited State Intramolecular Proton Transfer
- Application : A derivative of 3-hydroxyflavone, which includes the isothiocyanate group, demonstrates dual fluorescence due to excited state intramolecular proton transfer (ESIPT). This property is altered significantly when reacted with an amine, suggesting potential uses in solvatochromic labeling of biomolecules (Klymchenko, Yushchenko, & Mély, 2007).
Synthesis of 1,3,5-Thiadiazepin-6-ones
- Application : N-Alkyl(aryl), N-isothiocyanato carboxamides, prepared by reacting 2-chloroacetamides with potassium thiocyanate, can be used to synthesize 1,3,5-thiadiazepin-6-ones, indicating potential in organic synthesis (Vass & Szalontai, 1986).
Fluorescent Labeling of Myosin ATPase
- Application : The reagent 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is used for fluorescent labeling of myosin subfragment-1 ATPase. It provides a method for selectively labeling different segments of the S-1 heavy chain, which is important in biochemical studies (Hiratsuka, 1987).
Development of Stable Inhibitors
- Application : A series of 2-(diethylamino)thieno1,3ŏxazin-4-ones has been synthesized and evaluated for inhibitory activity toward human leukocyte elastase. Their extraordinary chemical stability and inhibitory potency make them significant in medicinal chemistry (Gütschow et al., 1999).
Induction of Apoptosis in Cancer Cells
- Application : Isothiocyanates, such as phenethyl isothiocyanate and related compounds, have been shown to induce apoptosis in cancer cells through a caspase-3-dependent mechanism. This property contributes to their chemopreventive functions and suggests potential in cancer treatment (Yu et al., 1998).
Safety and Hazards
When handling 3-(Diethylamino)propyl isothiocyanate, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
It is known that deap can be used to synthesize glycol chitosan (gcs) grafted with deap groups . This suggests that DEAP may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its use in the synthesis of gcs grafted with deap groups , it may be involved in pathways related to chitosan metabolism or function.
Result of Action
Its use in the synthesis of gcs grafted with deap groups suggests that it may have a role in modifying the properties of chitosan .
Action Environment
It is known that deap should be stored at 2-8°c , indicating that temperature could affect its stability.
properties
IUPAC Name |
N,N-diethyl-3-isothiocyanatopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVKSLJBRCKIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374234 | |
Record name | N,N-Diethyl-3-isothiocyanato-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl isothiocyanate | |
CAS RN |
2626-52-0 | |
Record name | N,N-Diethyl-3-isothiocyanato-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diethylamino)propyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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